molecular formula C34H28N2O2 B4767887 2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE

2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE

Cat. No.: B4767887
M. Wt: 496.6 g/mol
InChI Key: JFWLDMTUHPGSDJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. One common method involves the use of 4,7-dihydro-4,7-ethano-2H-isoindole as a synthon. Heating this compound at 200°C induces the retro-Diels–Alder reaction to give isoindole in essentially quantitative yield . This intermediate can then be further reacted with appropriate reagents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but typically involve similar steps to those used in laboratory synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(4-aminophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9,35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLDMTUHPGSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)N)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE
Reactant of Route 2
Reactant of Route 2
2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE
Reactant of Route 3
2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE
Reactant of Route 4
2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE
Reactant of Route 5
Reactant of Route 5
2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE
Reactant of Route 6
Reactant of Route 6
2-(4-AMINOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE

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